molecular formula C18H19N3O2 B2936071 1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)urea CAS No. 899753-24-3

1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)urea

Cat. No. B2936071
CAS RN: 899753-24-3
M. Wt: 309.369
InChI Key: BRQREQXNNXQIGR-UHFFFAOYSA-N
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Description

1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)urea, also known as BU-1, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of indole-based ureas and has been studied extensively for its biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)urea is not fully understood, but studies have suggested that it may act as a partial agonist of the mu-opioid receptor and a full agonist of the kappa-opioid receptor. These receptors are involved in pain perception and modulation, which may explain the compound's analgesic effects. Additionally, studies have suggested that 1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)urea may modulate the activity of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which may explain its potential neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that 1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)urea has anti-inflammatory and analgesic effects in animal models of pain and inflammation. Additionally, studies have suggested that the compound may have neuroprotective effects, including the ability to protect against oxidative stress and inflammation in the brain. However, further studies are needed to fully understand the biochemical and physiological effects of 1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)urea.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)urea in lab experiments is its potential therapeutic properties, which may make it a useful tool for studying the mechanisms of pain, inflammation, and neurodegeneration. However, one limitation is that the compound's mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for the study of 1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)urea. One direction is to further investigate the compound's mechanism of action, including its effects on various neurotransmitters and receptors. Additionally, further studies are needed to fully understand the compound's potential therapeutic properties, including its efficacy and safety in animal models and humans. Finally, the development of new analogs and derivatives of 1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)urea may lead to the discovery of more potent and selective compounds with improved therapeutic properties.

Synthesis Methods

The synthesis of 1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)urea involves the reaction of 1H-indole-3-carboxylic acid with 2-methoxyphenethylamine in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction yields the intermediate 1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)urethane, which is then treated with a mild acid to obtain the final product.

Scientific Research Applications

1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)urea has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. Additionally, studies have suggested that 1-(1H-indol-3-yl)-3-(2-methoxyphenethyl)urea may have neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

1-(1H-indol-3-yl)-3-[2-(2-methoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2/c1-23-17-9-5-2-6-13(17)10-11-19-18(22)21-16-12-20-15-8-4-3-7-14(15)16/h2-9,12,20H,10-11H2,1H3,(H2,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRQREQXNNXQIGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CCNC(=O)NC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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